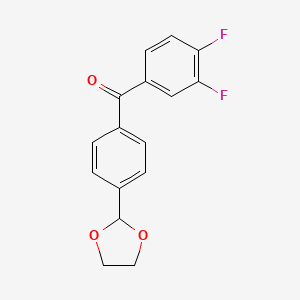![molecular formula C12H13F3N2O2 B1328130 6-[4-(Trifluoromethyl)piperidino]nicotinic acid CAS No. 1033463-36-3](/img/structure/B1328130.png)
6-[4-(Trifluoromethyl)piperidino]nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nicotinic acid, commonly known as niacin, is a form of vitamin B3 and has been extensively studied for its biological significance and therapeutic potential. The compound "6-[4-(Trifluoromethyl)piperidino]nicotinic acid" is a derivative of nicotinic acid, where the modification at the 6th position of the pyridine ring involves a piperidino group with a trifluoromethyl substituent. This structural alteration is designed to influence the compound's interaction with biological targets, such as the nicotinic acetylcholine receptors and carbonic anhydrase III enzyme, which are implicated in various physiological and pathological processes .
Synthesis Analysis
The synthesis of trifluoromethyl-substituted nicotinic acid derivatives often involves the construction of the pyridine nucleus followed by functional group modifications. For instance, a practical synthesis of a related compound, 4-amino-2-(trifluoromethyl)nicotinic acid, was achieved by lithiation of 2-(trifluoromethyl)pyridine, followed by carboxylation, directed lithiation, and subsequent coupling reactions to yield the target product in a 50% overall yield . Another synthesis approach for a different derivative started with the formation of the pyridine nucleus using ethyl 2-fluoroacetate and ethyl 2-trifluoroacetate, leading to a key intermediate for potential anti-bacterial analogues .
Molecular Structure Analysis
The molecular structure of 6-substituted nicotinic acid analogues is crucial for their biological activity. The presence of a hydrophobic group with a hydrogen bond acceptor at the 6th position enhances the interaction with target enzymes such as carbonic anhydrase III. The carboxylic acid moiety is essential for binding via coordinate bond formation with the Zn+2 ion in the enzyme's active site . The trifluoromethyl group is a common bioisostere used to increase the metabolic stability and lipophilicity of pharmaceuticals, which could also affect the binding affinity and selectivity of the compound.
Chemical Reactions Analysis
The chemical reactivity of nicotinic acid derivatives is influenced by the presence of electron-withdrawing or electron-donating groups on the pyridine ring. The trifluoromethyl group is a strong electron-withdrawing group that can affect the reactivity of the compound towards nucleophilic substitution or addition reactions. The synthesis of these compounds often involves palladium-catalyzed coupling reactions, lithiation, and carboxylation steps, which are key transformations in the preparation of nicotinic acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to include increased lipophilicity due to the trifluoromethyl group, which could enhance membrane permeability and oral bioavailability. The piperidino group may also contribute to the basicity of the compound, potentially affecting its solubility and distribution profile. The specific physical properties such as melting point, boiling point, and solubility would depend on the precise molecular structure and substituents present on the nicotinic acid core .
科学的研究の応用
Application in Heterocyclic Organic Compounds
6-[4-(Trifluoromethyl)piperidino]nicotinic acid has been studied in the context of heterocyclic organic compounds, specifically in the electrolytic coloring of anodized aluminum from tin(II) solutions. Its influence on the throwing power and resistance to atmospheric oxidation has been investigated, demonstrating potential applications in material science and surface engineering (Moshohoritou, Tsangaraki-Kaplanoglou, & Kotsira, 1994).
Involvement in Nicotine Biosynthesis
Research has shown that nicotinic acid derivatives, including this compound, can be involved in the biosynthesis of nicotine in tobacco plants. This process involves the administration of nicotinic acid to tobacco plants and monitoring the conversion into nicotine, indicating its role in plant biochemistry and alkaloid synthesis (Scott, 1967).
Herbicidal Activity
The compound has shown potential in the field of agriculture as part of herbicidal activity studies. It has been incorporated into the design and synthesis of aryl-formyl piperidinone derivatives, which are investigated for their herbicidal efficacy, indicating its utility in the development of new agricultural products (Fu et al., 2021).
Synthesis and Chemical Processing
Efforts have been made in synthesizing this compound derivatives for various applications, including as intermediates in pharmaceutical manufacturing and as components in novel chemical processes. This research contributes to understanding the synthesis routes and potential industrial applications of this compound (Kiss, Ferreira, & Learmonth, 2008).
作用機序
Mode of Action
It is suggested that it may interact with its targets, leading to changes at the molecular level .
Biochemical Pathways
It is suggested that it may be involved in the synthesis of certain compounds, acting as a useful synthetic intermediate .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
It is suggested that it may have unique bioactivity due to the presence of the trifluoromethyl group .
特性
IUPAC Name |
6-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)9-3-5-17(6-4-9)10-2-1-8(7-16-10)11(18)19/h1-2,7,9H,3-6H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARHVBGXLKSCAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=NC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-oxo-2-[4-(trifluoromethyl)piperidino]acetate](/img/structure/B1328047.png)

![Ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1328050.png)

![[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine](/img/structure/B1328053.png)


![1-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone](/img/structure/B1328057.png)
![2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde](/img/structure/B1328060.png)




